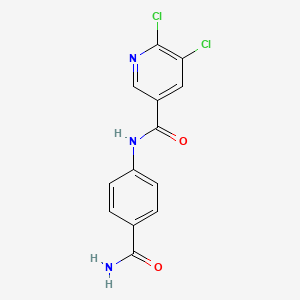

N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O2/c14-10-5-8(6-17-11(10)15)13(20)18-9-3-1-7(2-4-9)12(16)19/h1-6H,(H2,16,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGOOOKHTNCZDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC(=C(N=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5,6-dichloropyridine-3-carboxylic acid with 4-aminobenzamide under specific conditions to form the desired compound. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This may involve the use of more efficient catalysts, solvents, and reaction conditions. The process is designed to be scalable, ensuring that large quantities of the compound can be produced with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.

Substitution: The dichloro groups on the pyridine ring can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a building block for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analog identified in recent literature is (S)-N-(4-Carbamoylphenyl)-8-Cyclopropyl-7-(Naphthalen-1-ylmethyl)-5-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyridine-3-Carboxamide (hereafter referred to as Compound A ), which shares the N-(4-carbamoylphenyl)carboxamide motif but incorporates a fused thiazolo-pyridine ring system and additional substituents (cyclopropyl and naphthalen-1-ylmethyl groups) . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Feature | N-(4-Carbamoylphenyl)-5,6-Dichloropyridine-3-Carboxamide | Compound A (Edache et al., 2023) |

|---|---|---|

| Core Structure | Pyridine | Thiazolo[3,2-a]pyridine |

| Substituents | 5,6-dichloro; 3-carboxamide; 4-carbamoylphenyl | 8-cyclopropyl; 7-naphthalenylmethyl; 5-oxo |

| Molecular Weight | ~300 g/mol (estimated) | ~500 g/mol (reported) |

| Key Functional Groups | Chlorine (electron-withdrawing), carbamoyl (H-bonding) | Oxo (polar), naphthalene (hydrophobic) |

| Reported Target | Not explicitly studied | SARS-CoV-2 spike glycoprotein |

| Binding Affinity | N/A | Superior to ritonavir/lopinavir |

| Study Type | Theoretical (based on structure) | Computational (docking/MD simulations) |

Key Differences and Implications

Structural Complexity : Compound A’s thiazolo-pyridine core and bulky substituents enhance hydrophobic interactions with protein targets, a critical factor in its predicted antiviral efficacy against SARS-CoV-2 . In contrast, the simpler pyridine backbone of this compound may limit steric complementarity with large viral proteins.

However, Compound A’s oxo group and naphthalene moiety provide additional polar and π-π stacking interactions, which computational models associate with stronger binding to the SARS-CoV-2 spike glycoprotein .

Pharmacokinetic Profiles : The higher molecular weight and lipophilic groups (e.g., naphthalene) in Compound A may improve membrane permeability but could also reduce solubility. The parent compound’s lower molecular weight might favor better bioavailability, though experimental validation is needed.

Research Findings and Limitations

- Compound A : Edache et al. (2023) demonstrated via molecular docking and dynamics simulations that Compound A exhibits stronger binding to the SARS-CoV-2 spike glycoprotein (binding energy: −9.2 kcal/mol) compared to ritonavir (−7.3 kcal/mol) and lopinavir (−7.5 kcal/mol). This was attributed to interactions with key residues (e.g., ASN-856, GLN-859) via hydrogen bonds and hydrophobic contacts .

- This compound: No direct experimental or computational data are available for this compound. Its structural simplicity suggests it may serve as a scaffold for further derivatization, particularly in targeting enzymes or receptors requiring halogen interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between 5,6-dichloropyridine-3-carboxylic acid derivatives and 4-aminobenzamide. Reagents like EDCI/HOBt or HATU in DMF/DCM under nitrogen can facilitate the reaction. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water . Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆, δ 8.2–7.4 ppm for aromatic protons).

Q. How can the structural identity of this compound be validated experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic methods:

- NMR : Assign peaks using 2D techniques (COSY, HSQC) to confirm connectivity.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., C₁₃H₁₀Cl₂N₃O₂ requires m/z 318.00).

- X-ray Crystallography : Grow single crystals via slow evaporation (DMSO/EtOH). Refine using SHELXL (space group P1̄, R₁ < 0.05) .

Q. What safety precautions are critical during handling?

- Methodological Answer : Refer to hazard codes (e.g., R22: Harmful if ingested) and safety data for dichloropyridine derivatives. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against viral targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using SARS-CoV-2 spike/nucleocapsid protein PDB templates. Validate binding poses with MD simulations (AMBER/NAMD, 100 ns). Compare binding affinities (ΔG ≤ -8 kcal/mol suggests strong interaction) and analyze residue interactions (PyMOL). Note discrepancies between modeled vs. template proteins (e.g., ΔΔG > 1.5 kcal/mol) .

Q. How to resolve contradictions between computational predictions and experimental IC₅₀ values?

- Methodological Answer : If in silico data overestimates activity, re-evaluate:

- Solvent Effects : Include explicit solvent models (TIP3P) in MD simulations.

- Protonation States : Use PROPKA to adjust ligand/protein ionization at physiological pH.

- Assay Conditions : Validate via SPR (binding kinetics) or fluorescence polarization (competitive binding) .

Q. What strategies optimize crystallographic refinement for disordered regions in this compound?

- Methodological Answer : For twinned crystals or disorder:

- Apply SHELXL restraints (DFIX, SIMU) for bond lengths/angles.

- Use TWIN and BASF commands for twin-law refinement.

- Validate with R₁ₛᵧₙ (< 0.03) and CC (> 90%) .

Q. How to design SAR studies focusing on the dichloropyridine moiety?

- Methodological Answer : Systematically substitute Cl atoms with F, Br, or methyl groups. Synthesize analogs via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃) and test against kinase/enzyme targets. Use QSAR models (CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric parameters with activity .

Key Notes

- Methodological Rigor : Emphasized hybrid experimental-computational workflows and error analysis.

- Advanced Topics : Focused on data reconciliation, refinement challenges, and predictive modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.